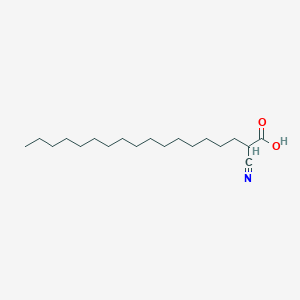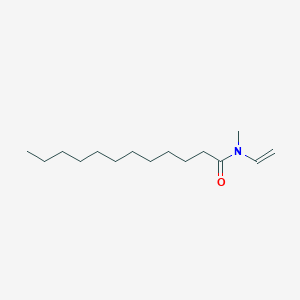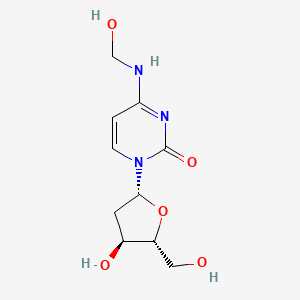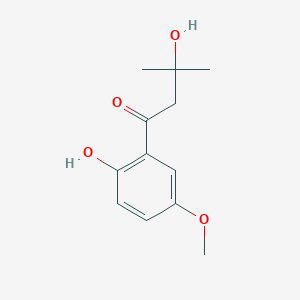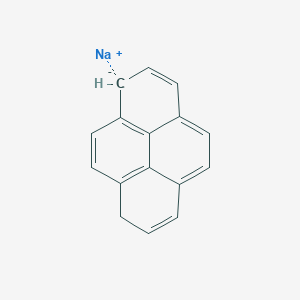![molecular formula C13H10N2O4 B14352940 2,2'-Methylenebis[5-(isocyanatomethyl)furan] CAS No. 90398-93-9](/img/structure/B14352940.png)
2,2'-Methylenebis[5-(isocyanatomethyl)furan]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis[5-(isocyanatomethyl)furan] is a chemical compound characterized by the presence of two furan rings connected by a methylene bridge, each furan ring bearing an isocyanatomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[5-(isocyanatomethyl)furan] typically involves the reaction of 2,2’-Methylenebis[5-methylfuran] with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the formation of isocyanate groups through the reaction of the methyl groups with phosgene, resulting in the desired compound .
Industrial Production Methods
Industrial production of 2,2’-Methylenebis[5-(isocyanatomethyl)furan] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the use of toxic reagents like phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Methylenebis[5-(isocyanatomethyl)furan] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isocyanate groups under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines.
Substitution: Formation of ureas, carbamates, and thiocarbamates.
Applications De Recherche Scientifique
2,2’-Methylenebis[5-(isocyanatomethyl)furan] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various functional materials.
Biology: Potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its potential in creating novel pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,2’-Methylenebis[5-(isocyanatomethyl)furan] involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of various derivatives. The compound’s molecular targets and pathways depend on the specific application, such as binding to biological molecules in medicinal chemistry or cross-linking in polymer science .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Methylenebis[5-methylfuran]
- 2,2’-Methylenebis[5-isocyanato]furan
Uniqueness
2,2’-Methylenebis[5-(isocyanatomethyl)furan] is unique due to the presence of both isocyanate and furan functionalities, which provide a versatile platform for various chemical reactions and applications. Its dual reactivity makes it distinct from other similar compounds that may lack one of these functional groups .
Propriétés
Numéro CAS |
90398-93-9 |
|---|---|
Formule moléculaire |
C13H10N2O4 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
2-(isocyanatomethyl)-5-[[5-(isocyanatomethyl)furan-2-yl]methyl]furan |
InChI |
InChI=1S/C13H10N2O4/c16-8-14-6-12-3-1-10(18-12)5-11-2-4-13(19-11)7-15-9-17/h1-4H,5-7H2 |
Clé InChI |
ZKUNQCQGTATMPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)CN=C=O)CC2=CC=C(O2)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14352858.png)
![Propyl 2-[([1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B14352864.png)

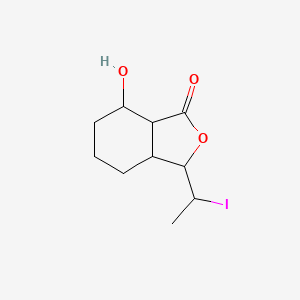
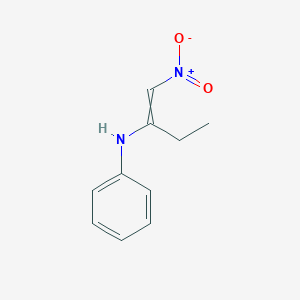
![3,3'-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene)](/img/structure/B14352881.png)
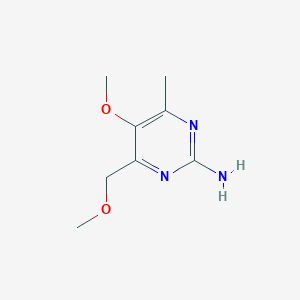
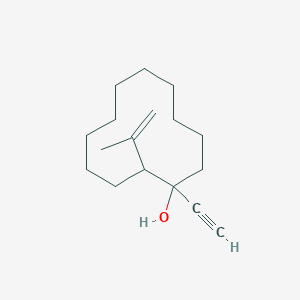
![2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid](/img/structure/B14352903.png)
